molecular formula C19H17ClF3NO4 B6577797 5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate CAS No. 324058-51-7

5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate

Cat. No.: B6577797
CAS No.: 324058-51-7
M. Wt: 415.8 g/mol
InChI Key: WZBJXTNAYVVFKY-UHFFFAOYSA-N
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Description

The compound 5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate is a carbamate derivative featuring a 1,3-benzodioxol core substituted with chlorine and trifluoromethyl groups. Its structure combines a carbamate linker (-O-C(=O)-N-) bridging a 5-methyl-2-isopropylphenyl group and a benzodioxol moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and binding interactions.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4/c1-10(2)13-6-4-11(3)8-15(13)26-17(25)24-19(18(21,22)23)27-14-7-5-12(20)9-16(14)28-19/h4-10H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBJXTNAYVVFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Carbamate Linkers

Carbamate derivatives are widely studied for their stability and bioactivity. Key analogs include:

  • Thiazol-5-ylmethyl carbamates (e.g., compounds listed in Pharmacopeial Forum): These feature thiazole rings instead of benzodioxol.
  • [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-sulfonylcarbamate : This pyrazole-based carbamate shares chloro and trifluoromethyl substituents but replaces benzodioxol with a sulfonylcarbamate group, likely affecting hydrolytic stability and steric bulk .
Table 1: Structural Comparison of Carbamate Derivatives
Compound Core Substituents Functional Groups Potential Impact on Properties
1,3-Benzodioxol (Target) 5-Cl, 2-CF₃, 2-isopropylphenyl Carbamate High lipophilicity; metabolic stability
Thiazole () Hydroperoxypropan-2-yl, phenyl Carbamate Enhanced hydrogen-bonding capacity
Pyrazole () 5-Cl, 3-CF₃, sulfonylcarbamate Sulfonylcarbamate Increased steric hindrance

Benzodioxol-Containing Compounds

  • 7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide : This compound shares the benzodioxol moiety but replaces the carbamate with a pyrazolopyrimidine-carboxamide scaffold. The absence of a carbamate linker may reduce hydrolytic stability but improve target specificity for enzymes like kinases .

Substituent-Driven Comparisons

  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide: While lacking a carbamate group, this indole-thiazolidinone derivative shares chloro and trifluoromethyl substituents. The thiazolidinone ring introduces conformational rigidity, which could enhance binding affinity compared to the carbamate’s flexible linker .
Table 2: Substituent Effects on Key Properties
Substituent Role in Target Compound Example in Analogs Observed/Predicted Effect
Trifluoromethyl Electron-withdrawing, lipophilic Present in ↑ Metabolic stability, ↓ solubility
Chlorine Electronic modulation Present in ↑ Binding affinity to halophilic targets
Benzodioxol Aromatic, planar structure Present in ↑ π-π stacking interactions

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